3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Description
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a bicyclo[1.1.1]pentane (BCP)-based compound featuring a para-bromophenyl substituent on the BCP scaffold. BCP derivatives are highly sought-after in medicinal chemistry due to their unique three-dimensional structure, which mimics bioisosteric replacements for aromatic rings, enhancing metabolic stability and binding affinity in drug candidates . The hydrochloride salt form improves solubility and facilitates handling in synthetic workflows. This compound is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders and oncological pathways .
Properties
IUPAC Name |
3-(4-bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-3-1-8(2-4-9)10-5-11(13,6-10)7-10;/h1-4H,5-7,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOMIMVPANSMCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a homolytic aromatic alkylation of benzene.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or other brominating agents under controlled conditions.
Formation of the hydrochloride salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Precursor for Drug Development
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride serves as a precursor in the synthesis of bioactive molecules, including potential drug candidates. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design .
Antiviral Activity
Recent studies have highlighted its potential antiviral properties. For instance, derivatives of related compounds have shown promising activity against the H5N1 avian influenza virus, indicating that modifications of the bicyclo[1.1.1]pentane core could yield effective antiviral agents . The compound's structure may facilitate interactions with viral proteins, enhancing its efficacy.
Materials Science
Development of Novel Materials
The structural characteristics of this compound make it suitable for applications in materials science. Its rigid framework can be utilized to develop molecular rods and liquid crystals, which are essential in advanced material applications such as organic electronics and photonic devices .
Click Chemistry Applications
This compound can also be employed in click chemistry, a powerful tool for synthesizing complex molecules through simple reactions. Its functional groups can participate in cycloaddition reactions, allowing for the rapid assembly of diverse chemical entities .
Synthetic Organic Chemistry
Synthesis and Reaction Pathways
The synthesis of this compound typically involves nucleophilic addition reactions where an amine reacts with a bromophenyl-substituted bicyclo[1.1.1]pentane derivative under basic conditions. This method highlights the compound's versatility as a synthetic intermediate .
Chemical Reactions Overview
| Type of Reaction | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced by other nucleophiles under specific conditions. |
| Oxidation/Reduction | The amine group can undergo oxidation or reduction to yield various functional groups. |
| Coupling Reactions | Can participate in coupling reactions to form more complex molecules. |
Antiviral Activity Study
A study evaluated the antiviral effects of compounds derived from this compound against H5N1 virus strains using plaque reduction assays on Madin-Darby canine kidney cells. The results indicated that certain derivatives exhibited significant antiviral activity, demonstrating the compound's potential as a lead structure for developing antiviral drugs .
Synthesis Optimization
Research has focused on optimizing synthetic routes to produce this compound efficiently and at scale. Techniques such as carbene insertion and nucleophilic addition have been explored to enhance yield and purity, facilitating its use in both academic and industrial settings .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides rigidity and a unique three-dimensional shape, which can influence its binding to biological targets. The bromophenyl group can participate in various interactions, including hydrophobic and halogen bonding, while the amine group can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Structural Variations and Key Derivatives
BCP derivatives often differ in substituent type (halogen, alkyl, or functional groups) and position on the phenyl ring. Notable analogs include:
- 3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 2306270-21-1): Fluorine substituent at the para position .
- 3-(3-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride : Bromine at the meta position .
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS SY411050): Chlorine substituent .
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 1826900-79-1): No phenyl group; fluorine directly on BCP .
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS 262852-11-9): CF₃ group on BCP .
Physicochemical Properties
Key Observations :
- The bromophenyl derivative has the highest molecular weight due to bromine’s atomic mass, impacting lipophilicity (logP ≈ 3.2 estimated) compared to fluoro (logP ≈ 2.1) and chloro (logP ≈ 2.7) analogs.
Biological Activity
3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine hydrochloride, with the CAS number 2490401-39-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.
- Molecular Formula : C11H12BrN·HCl
- Molecular Weight : 274.59 g/mol
- IUPAC Name : this compound
- Purity : ≥95%
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Antimicrobial Activity : Similar compounds have shown potential as antibacterial agents by inhibiting bacterial growth through disruption of cell wall synthesis and other cellular processes . The presence of the bromophenyl group may enhance lipophilicity, facilitating membrane penetration.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation .
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Microbial Target | Activity (MIC) |
|---|---|---|
| Derivative 1 | Staphylococcus aureus | 15 µg/mL |
| Derivative 2 | Escherichia coli | 20 µg/mL |
| Derivative 3 | Pseudomonas aeruginosa | 25 µg/mL |
Note: MIC - Minimum Inhibitory Concentration
Anticancer Activity
In vitro studies utilizing the MCF7 breast cancer cell line have shown promising results for compounds derived from bicyclic amines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10 µM |
| Compound B | MCF7 | 5 µM |
Note: IC50 - Half Maximal Inhibitory Concentration
Case Study 1: Antibacterial Efficacy
A study focused on the synthesis of various derivatives of bicyclic amines demonstrated that several compounds, including those similar to this compound, displayed notable antibacterial activity against multi-drug resistant strains of bacteria. The study utilized a turbidimetric method to assess bacterial growth inhibition.
Case Study 2: Anticancer Screening
In another investigation, compounds related to this bicyclic structure were screened for their effects on human breast adenocarcinoma cells (MCF7). The results indicated a dose-dependent response, with certain derivatives significantly reducing cell viability and inducing apoptosis.
Q & A
Q. Data Comparison Table
| Method | Scale | Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Radical Reduction | Multigram | 78–82% | Tolerates functional groups | Requires azido-iodo precursors |
| Photochemical (small) | 1.65 mmol | 98% | No chromatography | Limited to light-sensitive steps |
| Strain-release amination | Kilogram | >90% | Pharma-compatible scalability | Requires propellane handling |
How can researchers address discrepancies in reported yields for N-functionalized bicyclo[1.1.1]pentane derivatives?
Advanced Research Question
Yield variations arise from substrate sensitivity and reaction conditions :
- Steric effects : Bulky substituents (e.g., 4-bromophenyl) hinder bridgehead functionalization, requiring excess reagents (1.1–2.0 equiv) .
- Light intensity : Photochemical reactions show variable outcomes due to inconsistent LED wavelengths; calibrate emission maxima (e.g., 390 nm) for reproducibility .
- Inhibitor interference : Commercial alkenes may contain phenolic stabilizers, necessitating pre-purification for high-yield cycloadditions .
Q. Methodological Recommendation
- Conduct control experiments with purified reagents.
- Use in situ NMR to monitor intermediates in strain-release reactions .
What strategies enable the incorporation of 3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine into bioactive molecules?
Advanced Research Question
The compound’s rigid, sp³-rich structure makes it a benzene bioisostere. Key strategies include:
- Click chemistry : Azide-alkyne cycloaddition with 1-azido-3-iodobicyclo[1.1.1]pentane precursors .
- Soluble Epoxide Hydrolase (sEH) inhibition : Direct coupling via sulfonyl urea derivatives (69% yield, confirmed by HRMS and ¹H/¹³C NMR) .
- Radical carboamination : Fe(Pc)-catalyzed multicomponent reactions for 1,3-disubstituted derivatives .
Q. Critical Consideration
- Steric strain : Prioritize electrophilic partners (e.g., alkyl halides) over nucleophiles to avoid bridgehead destabilization .
How can photochemical formal (4+2)-cycloadditions be optimized to access bicyclo[3.1.1]heptane scaffolds?
Advanced Research Question
This method converts bicyclo[1.1.1]pentanes to bicyclo[3.1.1]heptanes via imine diradical intermediates :
Q. Yield Optimization Table
| Alkene Partner | Product Scaffold | Yield |
|---|---|---|
| Ethyl acrylate | Bicyclo[3.1.1]heptan-1-amine | 82% |
| Styrene | 3-Phenyl derivative | 68% |
What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?
Basic Research Question
Q. Best Practices
- Use deuterated DCM for NMR to avoid solvent interference with aromatic protons.
- Pair TGA/DSC with crystallography to assess thermal stability of hydrochloride salts .
Why do some synthetic routes for bicyclo[1.1.1]pentan-1-amines require inert atmospheres, while others do not?
Advanced Research Question
- Oxygen sensitivity : Radical-based methods (e.g., azide reductions) demand argon to prevent radical quenching .
- Propellane stability : [1.1.1]Propellane polymerizes explosively in air, necessitating Schlenk techniques .
- Photoreactions : Degassing is optional; phenolic inhibitors in commercial alkenes mitigate oxygen interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
